molecular formula C6H3ClF4N2O B3287555 5-Chloro-2-fluoro-4-methoxy-6-(trifluoromethyl)pyrimidine CAS No. 84737-35-9

5-Chloro-2-fluoro-4-methoxy-6-(trifluoromethyl)pyrimidine

Cat. No. B3287555
CAS RN: 84737-35-9
M. Wt: 230.55 g/mol
InChI Key: PWNOIGQLJXJMBK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Chloro-2-fluoro-4-methoxy-6-(trifluoromethyl)pyrimidine is a chemical compound with the following structural formula: . It belongs to the class of pyrimidine derivatives and exhibits interesting properties due to its unique substitution pattern.


Synthesis Analysis

The synthesis of this compound involves several steps. One common approach is the chlorination and fluorination of 3-picoline, followed by aromatic nuclear chlorination of the pyrimidine ring . The specific synthetic route may vary depending on the desired yield and purity.


Chemical Reactions Analysis

This compound can participate in various reactions, including nucleophilic substitutions, condensations, and cyclizations. Researchers have explored its reactivity in the context of drug discovery and agrochemical development. For example, it serves as a precursor for the synthesis of crop-protection products .


Physical And Chemical Properties Analysis

  • Physical State : It exists as a liquid .

Safety and Hazards

  • Hazard Statements : It is classified as a warning substance (H302, H315, H319, H335) .

properties

IUPAC Name

5-chloro-2-fluoro-4-methoxy-6-(trifluoromethyl)pyrimidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3ClF4N2O/c1-14-4-2(7)3(6(9,10)11)12-5(8)13-4/h1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWNOIGQLJXJMBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC(=NC(=C1Cl)C(F)(F)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3ClF4N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.55 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Chloro-2-fluoro-4-methoxy-6-(trifluoromethyl)pyrimidine
Reactant of Route 2
Reactant of Route 2
5-Chloro-2-fluoro-4-methoxy-6-(trifluoromethyl)pyrimidine
Reactant of Route 3
5-Chloro-2-fluoro-4-methoxy-6-(trifluoromethyl)pyrimidine
Reactant of Route 4
Reactant of Route 4
5-Chloro-2-fluoro-4-methoxy-6-(trifluoromethyl)pyrimidine
Reactant of Route 5
5-Chloro-2-fluoro-4-methoxy-6-(trifluoromethyl)pyrimidine
Reactant of Route 6
Reactant of Route 6
5-Chloro-2-fluoro-4-methoxy-6-(trifluoromethyl)pyrimidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.